2-(2-Chlorophenyl)-2-methoxyethanamine
Overview
Description
The compound “2-(2-Chlorophenyl)-2-methoxyethanamine” is an organic compound that contains a methoxy group (-OCH3) and an amino group (-NH2) attached to the same carbon atom, and a chlorophenyl group attached to the same carbon atom. This type of structure is found in a variety of organic compounds, many of which have biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to show the typical features of organic compounds with aromatic, ether, and amine functional groups . The presence of the chlorophenyl group would introduce a degree of polarity to the molecule, while the ether and amine groups could participate in hydrogen bonding and other intermolecular interactions.Chemical Reactions Analysis
Again, while specific reactions of “this compound” are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the amine group can participate in acid-base reactions, and can also act as a nucleophile in reactions with electrophiles . The ether group is generally quite stable, but can be cleaved under acidic conditions. The chlorophenyl group can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be typical of an organic compound with aromatic, ether, and amine functional groups. It would likely be a solid or liquid at room temperature, with a melting point and boiling point dependent on the specifics of its molecular structure .Safety and Hazards
Future Directions
Given the lack of specific information on “2-(2-Chlorophenyl)-2-methoxyethanamine”, future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as any potential biological activity. Compounds with similar structures have shown a wide range of biological activities, suggesting that “this compound” could also have interesting biological properties .
Mechanism of Action
Target of Action
Similar compounds such as ketamine, a 2-(2-chlorophenyl)-2-(methylamino)-cyclohexanone, primarily target the n-methyl-d-aspartate (nmda) receptor .
Mode of Action
For instance, Ketamine, a related compound, functions as an antagonist of the NMDA receptor . It inhibits the inactivated state of voltage-gated sodium channels (VGSCs), preferentially blocking persistent sodium current .
Biochemical Pathways
A study on a phenformin derivative, 2-(2-chlorophenyl)ethylbiguanide, showed that it attenuated atf4 and grp78, typical downstream targets of the unfolded protein response (upr), along with c-myc protein expression .
Pharmacokinetics
Ketamine has a bioavailability of 16-20% when taken orally, and its elimination half-life is approximately 2.5-3 hours .
Result of Action
A study on 2-(2-chlorophenyl)ethylbiguanide showed that it changed the expression of several er-associated protein degradation (erad) components, especially by transcriptional inhibition of herp induction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as pH, temperature, nutrient condition, pesticide’s content, amount of carbon substrates, treatment durations, soil characteristics, and inoculation dose are important criteria for improving the degradation potential of microbes . .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-methoxyethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGUSHCDBDFDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292839 | |
Record name | 2-Chloro-β-methoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24065-45-0 | |
Record name | 2-Chloro-β-methoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24065-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-β-methoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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